Methyl 6-amino-1H-indole-2-carboxylate is a compound belonging to the indole family, which is recognized for its diverse biological and pharmacological properties. This compound is characterized by the presence of an amino group and a carboxylate group attached to the indole structure, making it a significant target in medicinal chemistry for various therapeutic applications. Indole derivatives, including methyl 6-amino-1H-indole-2-carboxylate, are known for their roles in numerous biochemical pathways, contributing to their potential as pharmaceuticals.
This compound is classified as an indole derivative, specifically a substituted amino acid derivative. Indoles are heterocyclic compounds that contain a fused benzene and pyrrole ring structure, which contributes to their unique reactivity and biological activity. Methyl 6-amino-1H-indole-2-carboxylate falls under the category of bioactive compounds that exhibit various pharmacological effects.
The synthesis of methyl 6-amino-1H-indole-2-carboxylate typically employs the Fischer indole synthesis method. This classical approach involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions, leading to the formation of the indole structure.
Industrial production may optimize these steps by utilizing continuous flow reactors and efficient catalysts to enhance yield and purity .
Methyl 6-amino-1H-indole-2-carboxylate has a molecular formula of C_{10}H_{10}N_{2}O_{2} and a molecular weight of 190.20 g/mol. The structure consists of an indole core with an amino group at position 6 and a carboxylate group at position 2.
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C_{10}H_{10}N_{2}O_{2} |
Molecular Weight | 190.20 g/mol |
CAS Number | 167027-30-7 |
Methyl 6-amino-1H-indole-2-carboxylate can undergo several types of chemical reactions:
These reactions can be utilized to modify the compound's structure for enhanced biological activity or specificity in therapeutic applications.
Methyl 6-amino-1H-indole-2-carboxylate exhibits significant biological activity through its interaction with various biomolecules. It has been reported to inhibit the production of β-amyloid, a key factor in Alzheimer's disease, and shows inhibitory activity against influenza A virus.
The compound's mechanism involves binding to specific enzymes and receptors, thereby altering their function. Its ability to influence cell proliferation, particularly in cancer cells, highlights its potential as an anticancer agent .
Methyl 6-amino-1H-indole-2-carboxylate is typically characterized as a white solid with specific melting points depending on purity levels.
Key chemical properties include:
Relevant analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to characterize this compound further .
Methyl 6-amino-1H-indole-2-carboxylate finds applications in various scientific fields:
The indole scaffold—a bicyclic aromatic system comprising fused benzene and pyrrole rings—stands as a privileged structural motif in medicinal chemistry due to its exceptional bioavailability and capacity for diverse biological interactions. This planar, electron-rich system enables π-stacking interactions with biological targets while its hydrogen-bonding capabilities (via the N–H group) facilitate specific molecular recognition events. Indole derivatives are extensively represented in FDA-approved drugs, including sunitinib (tyrosine kinase inhibitor), vincristine (microtubule disruptor), and tadalafil (PDE5 inhibitor), underscoring their therapeutic versatility [3] [7] .
The molecular architecture of Methyl 6-amino-1H-indole-2-carboxylate exemplifies strategic functionalization: The C-2 carboxylate group introduces hydrogen-bond acceptor capacity and metabolic stability, while the C-6 amino group provides a nucleophilic handle for derivatization. This configuration creates a multipolar pharmacophore capable of simultaneous interactions with enzymatic binding pockets. As noted in recent oncology research, such substitutions significantly enhance tubulin polymerization inhibition—a key mechanism in anticancer agents—by improving hydrophobic contacts with the colchicine binding site [3] .
Table 1: Clinically Relevant Indole-Based Drugs and Their Targets
Drug Name | Therapeutic Area | Biological Target | Indole Substitution Pattern |
---|---|---|---|
Sunitinib | Oncology (RCC, GIST) | Tyrosine kinases (VEGFR, PDGFR) | 5-Fluoroindole-2-one core |
Vinorelbine | NSCLC treatment | Tubulin microtubules | Dihydroindole alkaloid |
Alectinib | NSCLC (crizotinib-resistant) | Anaplastic lymphoma kinase (ALK) | 4-Morpholinoindole core |
Methyl 6-amino-1H-indole-2-carboxylate | Synthetic intermediate | Microtubules/CD73 inhibition | 6-Amino, C-2 ester |
Natural indole derivatives further validate this scaffold’s significance: Indole-3-carbinol from cruciferous vegetables modulates estrogen metabolism and exhibits chemopreventive effects against hormone-responsive cancers. Meanwhile, serotonin (5-hydroxytryptamine) and melatonin—both endogenous indole derivatives—demonstrate the scaffold’s inherent biocompatibility in neurological processes [3] . The structural adaptability of Methyl 6-amino-1H-indole-2-carboxylate positions it as a critical synthon for developing targeted therapies, particularly against drug-resistant cancers and infectious diseases where novel chemotypes are urgently needed.
The bioactivity of indole derivatives is exquisitely sensitive to positional substitution patterns, with even minor alterations dramatically influencing pharmacological profiles. Methyl 6-amino-1H-indole-2-carboxylate (CAS 167027-30-7) exemplifies this principle through its three strategically positioned functional groups: the Boc-protectable N1 nitrogen, nucleophilic C6 amino group, and hydrolyzable C2 methyl ester [2] [5].
C6 Amino Group: This ortho-directed aromatic amine serves as the primary site for structural diversification. In anti-tubercular applications, conversion of this amine to carboxamides yields compounds with sub-micromolar activity against Mycobacterium tuberculosis. For instance, N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide derivatives achieve MIC values of 0.012 μM by targeting mycobacterial membrane integrity [2]. The amino group’s electronic properties also influence binding to the aryl hydrocarbon receptor (AhR): halogenation adjacent to the amino group (e.g., 6-Br substitution) enhances AhR activation by 300% compared to non-halogenated analogs, as demonstrated in LS174T-AhR-luc reporter assays [4].
C2 Carboxylate: This ester function balances lipophilicity and metabolic stability while enabling conversion to diverse electrophiles. Hydrolysis yields carboxylic acids for metal coordination, while aminolysis generates carboxamides—a critical transformation for CD73 inhibitors used in cancer immunotherapy. Notably, cyclopropylamine-derived carboxamides from this ester exhibit picomolar IC50 values against CD73, disrupting adenosine-mediated immunosuppression in tumor microenvironments [2] [8].
N1 Protection Strategy: Boc protection (yielding Methyl 1-Boc-6-amino-indole-2-carboxylate, CAS 1049677-82-8) enables selective C6 functionalization by preventing unwanted N-alkylation. The tert-butoxycarbonyl group’s steric bulk directs electrophiles to the C6 amine, while its acid-lability (cleavable with TFA/DCM) permits controlled deprotection. This protection is essential in multistep syntheses of HCV NS5A inhibitors, where tetracyclic indole derivatives with C6 modifications show EC50 values of 0.0007–0.09 nM across HCV genotypes [2] [8].
Table 2: Impact of Substituent Modifications on Biological Activity of Indole-2-carboxylate Derivatives
Functional Group | Modification | Biological Consequence | Potency Enhancement |
---|---|---|---|
C6 Amino | Acylation (adamantylamide) | Anti-tubercular activity vs. M. tuberculosis | MIC = 0.012 μM |
C6 Amino | 6-Bromination | AhR activation in LS174T cells | 300% efficacy vs. parent compound |
C2 Ester | Aminolysis (cyclopropyl) | CD73 inhibition for cancer immunotherapy | IC50 = 0.003 nM |
N1 Position | Boc protection | Selective C6 functionalization in HCV inhibitors | EC50 = 0.0007 nM (HCV gt1a) |
Molecular docking studies reveal the structural basis for these effects: The C6 amino group forms dual hydrogen bonds with Asp274 in tubulin’s colchicine site, while the C2 carbonyl oxygen coordinates with Leu248. Halogenation at C5 or C7 introduces hydrophobic contacts with adjacent aliphatic residues (e.g., Val318), explaining the 10-fold potency increase in halogenated analogs [4] . Synthetic methodologies further exploit these substituents—Boc-protected derivatives undergo Pd-catalyzed cross-coupling at C5, while diazotization of the C6 amine enables Sandmeyer reactions for halogen introduction [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: